An In-depth Technical Guide to 2-(1,2-Dimethylpropyl)anthraquinone (CAS 68892-28-4)
An In-depth Technical Guide to 2-(1,2-Dimethylpropyl)anthraquinone (CAS 68892-28-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1,2-Dimethylpropyl)anthraquinone, with a CAS number of 68892-28-4, is a member of the extensive family of alkylated anthraquinones. These compounds, characterized by the tricyclic aromatic core of anthraquinone and substituted with one or more alkyl groups, are of significant interest in both industrial and pharmaceutical research. The parent compound, anthraquinone, is a constituent of various natural products and serves as a precursor to a wide array of dyes and pigments. The addition of an alkyl substituent, such as the 1,2-dimethylpropyl group, can significantly modify the physicochemical properties of the anthraquinone core, influencing its solubility, reactivity, and biological activity.
This technical guide provides a comprehensive overview of 2-(1,2-Dimethylpropyl)anthraquinone, including its chemical and physical properties, a detailed synthesis protocol based on established methodologies for related compounds, and a discussion of its potential applications and safety considerations. Due to the limited availability of experimental data for this specific molecule, this guide will draw upon information from closely related 2-alkanthraquinones to provide a thorough and practical resource for researchers.
Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 68892-28-4 | |
| Molecular Formula | C₁₉H₁₈O₂ | |
| Molecular Weight | 278.35 g/mol | [1] |
| IUPAC Name | 2-(1,2-dimethylpropyl)anthracene-9,10-dione | [1] |
| Appearance | Expected to be a yellow to light-brown crystalline solid. | Inferred from the appearance of other anthraquinone derivatives[2]. |
| Melting Point | Not experimentally determined. Likely to be a solid at room temperature. | The melting point of the related 2-amylanthraquinone is 85 °C[3]. |
| Boiling Point | Not experimentally determined. Expected to be high due to its molecular weight and structure. | The boiling point of the related 2-amylanthraquinone is 446.96 °C at 760 mmHg[3]. |
| Solubility | Expected to be poorly soluble in water but soluble in many organic solvents such as dichloromethane, chloroform, and hot ethanol. | The parent anthraquinone is poorly soluble in water but soluble in hot organic solvents[2]. Alkylation generally increases solubility in nonpolar solvents[4]. |
Spectroscopic Characterization
Specific spectroscopic data for 2-(1,2-Dimethylpropyl)anthraquinone is not available in public databases. However, the expected spectral features can be predicted based on its structure and data from similar compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the anthraquinone core. The 1,2-dimethylpropyl substituent would exhibit characteristic signals in the aliphatic region (typically δ 0.8-2.0 ppm), with splitting patterns indicative of the adjacent protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the carbonyl carbons of the quinone system in the downfield region (typically δ 180-190 ppm). Aromatic carbons would resonate in the range of δ 120-150 ppm, while the aliphatic carbons of the 1,2-dimethylpropyl group would appear in the upfield region (typically δ 10-40 ppm).
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the quinone carbonyl groups, typically in the range of 1670-1680 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, and aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 278.35, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the alkyl side chain and cleavage of the anthraquinone ring.
Synthesis of 2-(1,2-Dimethylpropyl)anthraquinone
The most common and industrially relevant method for the synthesis of 2-alkanthraquinones is a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization[5][6][7]. The following is a detailed protocol for the synthesis of 2-(1,2-Dimethylpropyl)anthraquinone based on this established methodology.
Reaction Scheme
Caption: Synthesis workflow for 2-(1,2-Dimethylpropyl)anthraquinone.
Step 1: Friedel-Crafts Acylation to form 2-(4-sec-Amylbenzoyl)benzoic Acid
This step involves the electrophilic acylation of sec-amylbenzene with phthalic anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃)[5][8].
Reagents and Equipment:
-
Phthalic anhydride
-
sec-Amylbenzene (1,2-dimethylpropylbenzene)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, aqueous
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Ice bath
Protocol:
-
In a clean, dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add phthalic anhydride and anhydrous dichloromethane.
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring. The mixture will likely form a colored complex.
-
Once the addition of AlCl₃ is complete, add sec-amylbenzene dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours to ensure the reaction goes to completion.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and a dilute NaOH solution.
-
The product, 2-(4-sec-amylbenzoyl)benzoic acid, will be in the aqueous NaOH layer. Acidify this layer with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Intramolecular Cyclization to form 2-(1,2-Dimethylpropyl)anthraquinone
The intermediate from Step 1 is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final product[5][8].
Reagents and Equipment:
-
2-(4-sec-Amylbenzoyl)benzoic acid (from Step 1)
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Ice
Protocol:
-
In a clean, dry round-bottom flask, add concentrated sulfuric acid.
-
Slowly and carefully add the 2-(4-sec-amylbenzoyl)benzoic acid to the sulfuric acid with stirring.
-
Heat the mixture gently (e.g., to 50-60 °C) and stir for a few hours until the cyclization is complete. The reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to precipitate the crude 2-(1,2-Dimethylpropyl)anthraquinone.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and then dry the product.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of organic solvents.
Applications
While specific applications for 2-(1,2-Dimethylpropyl)anthraquinone are not extensively documented, the broader class of 2-alkanthraquinones has several important industrial and research applications.
-
Hydrogen Peroxide Production: The most significant industrial application of 2-alkanthraquinones, such as 2-ethylanthraquinone and 2-amylanthraquinone, is in the Riedl-Pfleiderer process for the production of hydrogen peroxide. In this process, the 2-alkanthraquinone is catalytically hydrogenated to the corresponding hydroquinone, which is then oxidized by air to regenerate the 2-alkanthraquinone and produce hydrogen peroxide[5].
-
Pulp and Paper Industry: Anthraquinone and its derivatives are used as pulping catalysts in the paper industry. They accelerate the delignification process and improve the pulp yield and quality.
-
Dye and Pigment Intermediates: Anthraquinone derivatives are fundamental building blocks for a wide range of synthetic dyes and pigments due to their stable aromatic structure and chromophoric properties.
-
Potential Pharmacological Activity: Many natural and synthetic anthraquinone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The alkyl substitution pattern can influence the potency and selectivity of these activities.
Safety and Handling
The safety and toxicological profile of 2-(1,2-Dimethylpropyl)anthraquinone has not been thoroughly investigated. Therefore, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. General safety precautions for handling anthraquinone derivatives should be followed[9][10][11][12].
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
2-(1,2-Dimethylpropyl)anthraquinone is a member of the industrially and pharmaceutically relevant class of alkylated anthraquinones. While specific experimental data for this compound is limited, its properties and synthesis can be reasonably inferred from its chemical structure and the well-established chemistry of its analogs. The two-step synthesis via Friedel-Crafts acylation and subsequent cyclization provides a reliable route to this and other 2-alkanthraquinones. Further research into the specific properties and potential applications of 2-(1,2-Dimethylpropyl)anthraquinone is warranted to fully explore its potential in various fields of science and technology.
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